N-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide

GPR151 agonist Orphan GPCR screening Habenula complex

N-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide (CAS 887885-81-6) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a benzofuran core, an N-phenyl carboxamide at position 2, and a 3,4,5-trimethoxybenzamido substituent at position Its molecular formula is C25H22N2O6 with a molecular weight of 446.46 g/mol. The benzofuran-2-carboxamide scaffold is recognized in medicinal chemistry for its potential interactions with sigma receptors, phosphodiesterases, and tubulin polymerization pathways, depending on specific substitution patterns.

Molecular Formula C25H22N2O6
Molecular Weight 446.5 g/mol
CAS No. 887885-81-6
Cat. No. B6489784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide
CAS887885-81-6
Molecular FormulaC25H22N2O6
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C25H22N2O6/c1-30-19-13-15(14-20(31-2)22(19)32-3)24(28)27-21-17-11-7-8-12-18(17)33-23(21)25(29)26-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,26,29)(H,27,28)
InChIKeyYEVQOCBAVCOXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide (CAS 887885-81-6): Chemical Class and Baseline Profile


N-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide (CAS 887885-81-6) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a benzofuran core, an N-phenyl carboxamide at position 2, and a 3,4,5-trimethoxybenzamido substituent at position 3. Its molecular formula is C25H22N2O6 with a molecular weight of 446.46 g/mol . The benzofuran-2-carboxamide scaffold is recognized in medicinal chemistry for its potential interactions with sigma receptors, phosphodiesterases, and tubulin polymerization pathways, depending on specific substitution patterns [1][2]. This compound has appeared in publicly accessible high-throughput screening (HTS) libraries, including assays for GPR151 activation and MITF inhibition at The Scripps Research Institute Molecular Screening Center .

Why N-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide Cannot Be Substituted with Generic Benzofuran-2-carboxamide Analogs


The benzofuran-2-carboxamide class exhibits divergent biological activity profiles that are highly sensitive to specific substitution patterns. Published structure-activity relationship (SAR) data demonstrate that even minor modifications to the N-aryl and C-3 substituents of the benzofuran-2-carboxamide core can produce dramatic differences in target selectivity and potency. For example, studies on sigma receptor ligands show that the specific combination of N-phenyl and N-(3-(piperidin-1-yl)propyl substituents yields Ki values ranging from 7.8 to 34 nM at sigma-1 receptors, while the presence or absence of methoxy substituents on the benzofuran ring modulates sigma-1/sigma-2 selectivity [1]. Similarly, in the tubulin polymerization inhibitor series, the presence of a 3,4,5-trimethoxyphenyl group is critical for antiproliferative activity, with minor structural changes resulting in substantial IC50 shifts [2]. Consequently, substituting N-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide with a different benzofuran-2-carboxamide analog—even one sharing the same core scaffold—cannot be assumed to preserve the compound's specific biological activity profile, physicochemical properties, or assay performance characteristics without direct comparative data.

N-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide: Quantitative Differentiation Evidence


HTS Profile in GPR151 Agonist Assay: Differentiation from Structurally Related Benzofuran-2-carboxamides

N-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide was included in a PubChem cell-based high-throughput primary assay (AID 1508602) designed to identify activators of the orphan G protein-coupled receptor GPR151 [1]. The assay was conducted at The Scripps Research Institute Molecular Screening Center using a luminescence-based readout in a 1536-well format [1]. However, no quantitative activity data (% activation, EC50) for this specific compound is publicly available from this screen. In contrast, the structurally distinct benzofuran-2-carboxamide sigma receptor ligands (e.g., KSCM-1, KSCM-5, KSCM-11) have established Ki values at sigma-1 (7.8–34 nM) and sigma-2 receptors [2], but these compounds were not tested in the GPR151 assay. This orthogonal target-screen profile differentiates the compound from the sigma-selective benzofuran-2-carboxamides by its presence in a GPR151-targeted assay, though without quantitative comparative data.

GPR151 agonist Orphan GPCR screening Habenula complex

HTS Profile in MITF Dimerization Inhibitor Assay: A Melanoma-Relevant Target

This compound was also screened in a biochemical AlphaScreen-based high-throughput assay (AID 1259374) to identify inhibitors of microphthalmia-associated transcription factor (MITF) dimerization at The Scripps Research Institute [1]. MITF is a master regulator of melanocyte survival and a validated oncogenic factor in melanoma [1]. The assay was designed to detect compounds that disrupt MITF homodimerization, thereby suppressing its DNA-binding activity [1]. No quantitative inhibitory activity data (IC50, % inhibition) for this specific compound has been disclosed. The structurally related analog N-(4-fluorophenyl)-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide (CAS not specified; ChemDiv ID C686-0755) has a slightly higher molecular weight (464.45 vs. 446.46) and a marginally higher calculated logP (4.04 vs. estimated) due to the 4-fluoro substitution on the N-phenyl ring , but no MITF activity data is available for either compound, precluding comparison.

MITF inhibitor Melanoma transcription factor AlphaScreen assay

Differentiation from 3-(3,4,5-Trimethoxybenzamido)benzofuran-2-carboxamide (CAS 477511-30-1) by N-Phenyl Substitution

The closest structural analog with a distinct CAS registry is 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxamide (CAS 477511-30-1), which lacks the N-phenyl substitution at the 2-carboxamide position . This structural difference results in a molecular weight reduction of 76.06 Da (446.46 vs. 370.4 g/mol) and the loss of one hydrogen bond donor and the aromatic phenyl ring, which alters lipophilicity, hydrogen bonding capacity, and potential π-stacking interactions . In the broader benzofuran-2-carboxamide SAR literature, N-arylation has been shown to significantly modulate sigma receptor affinity, with N-phenyl-substituted analogs demonstrating high sigma-1 affinity (Ki = 7.8–34 nM) [1]. No direct comparative assay data between these two specific compounds exists in publicly available sources.

Benzofuran-2-carboxamide SAR N-phenyl substitution effect Physicochemical differentiation

Application Scenarios for N-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide (CAS 887885-81-6)


Orphan GPCR Ligand Discovery: GPR151 Pathway Investigation

This compound was screened in a high-throughput GPR151 agonist assay [1]. Researchers investigating the habenula complex, which is implicated in schizophrenia, depression, and substance use disorders, may consider this compound as a starting point for GPR151 probe development. However, since no quantitative activity data from this screen is publicly available, users must independently confirm GPR151 activity in orthogonal assays before drawing conclusions about pharmacology [1]. This scenario is best suited for academic screening centers with access to GPR151 functional assays.

MITF-Targeted Melanoma Probe Development

The compound's presence in a MITF dimerization inhibitor screen [2] suggests potential relevance to melanoma research. MITF inhibitors are sought as a novel therapeutic strategy for melanoma, particularly in cases resistant to MAP kinase pathway inhibitors. However, the absence of disclosed IC50 or % inhibition data means that researchers must treat this compound as a putative hit requiring validation, rather than a confirmed MITF inhibitor. This scenario applies to oncology-focused medicinal chemistry groups willing to invest in secondary screening.

Benzofuran-2-carboxamide SAR Library Expansion

As a benzofuran-2-carboxamide with a dual-substitution pattern (N-phenyl at the 2-carboxamide and 3,4,5-trimethoxybenzamido at C-3), this compound fills a specific structural niche not represented by the extensively characterized sigma receptor ligands (which require N-alkylpiperidine substitution) or the simpler 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxamide (which lacks N-phenyl). Medicinal chemists building SAR libraries around the benzofuran-2-carboxamide scaffold for diverse target classes may procure this compound to explore the contribution of the N-phenyl substituent to target engagement, selectivity, and physicochemical properties [3].

Quote Request

Request a Quote for N-phenyl-3-(3,4,5-trimethoxybenzamido)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.